molecular formula C18H17ClN2O7S2 B2507388 N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide CAS No. 478262-44-1

N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide

Katalognummer B2507388
CAS-Nummer: 478262-44-1
Molekulargewicht: 472.91
InChI-Schlüssel: AFGMKSXITXGGBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(4-chloro-3-methyl-5-isoxazolyl)-4-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including their role as carbonic anhydrase inhibitors (CAIs) . The structure of the compound suggests that it may have interesting interactions with biological molecules due to the presence of multiple functional groups such as the sulfonyl group, methoxy groups, and the isoxazole ring.

Synthesis Analysis

While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, Schiff base derivatives of benzenesulfonamide have been prepared by reacting sulfamethoxazole with aldehydes . The synthesis process typically involves the formation of an imine bond between the amine of the sulfamethoxazole and the carbonyl group of the aldehyde. This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which can be further substituted with various functional groups . The isoxazole ring present in the compound is known to undergo photoisomerization, as seen in sulfamethoxazole, which can lead to the formation of different tautomeric forms . The presence of chloro and methoxy substituents can influence the overall geometry and electronic distribution in the molecule, potentially affecting its biological activity and interaction with enzymes such as carbonic anhydrase .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions. For example, sulfamethoxazole is known to be photolabile, undergoing photochemical decomposition to yield multiple photoproducts . The isoxazole ring in particular is susceptible to photoisomerization. The reactivity of the sulfonyl group in benzenesulfonamides also allows for the formation of hydrogen bonds, as observed in the crystal structure of related compounds . These reactions and interactions are crucial for understanding the behavior of the compound under different conditions and its potential as a pharmaceutical agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The dihedral angle between different benzene rings in the molecule can affect its crystal packing and hydrogen bonding interactions . The presence of methoxy groups can contribute to the solubility and stability of the compound. The spectroscopic properties, such as IR, NMR, and UV-Visible spectra, provide insights into the electronic structure and the presence of different tautomeric forms . These properties are essential for the identification, characterization, and application of the compound in various fields, including medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Drug Development

The compound has been studied for its structure-activity relationships, particularly in the context of biphenylsulfonamide endothelin antagonists. Research identified this chemical structure as part of a series of endothelin-A (ETA) selective antagonists, emphasizing the importance of specific substitutions on the pendant phenyl ring for enhanced binding and functional activity. This research has contributed to the development of compounds with improved ETA binding affinity and functional activity, as seen in compounds like BMS-187308, which exhibited good oral activity in inhibiting pressor effects caused by ET-1 infusion in rats (Murugesan et al., 1998).

Radiopharmaceutical Development

Efforts have been made to synthesize 11C-labeled analogs of the compound for potential use in imaging cyclooxygenase-2 (COX-2) enzyme by positron emission tomography. These studies involve complex biochemical processes for radiolabeling and have investigated the in vivo and in vitro binding affinities of these analogs. Despite the high selectivity for COX-2 inhibiting activity, the in vivo evaluations in rats and the subsequent findings indicated challenges in achieving specific binding of the tracers to COX-2, highlighting the complexities of developing radiopharmaceuticals (Tanaka et al., 2006).

Neuropharmacology and Cognitive Enhancement

This compound has been part of studies focusing on the pharmacological effects of 5-HT6 receptor antagonists like SB-399885. Research shows that the compound has high affinity for human recombinant and native 5-HT6 receptors and exhibits potent competitive antagonism. It has been studied for its cognitive enhancing properties, particularly in aged rat models, where it demonstrated potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Zukünftige Richtungen

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve designing and synthesizing analogs to improve its activity or reduce potential side effects .

Eigenschaften

IUPAC Name

N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-4-methoxy-N-(4-methoxyphenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O7S2/c1-12-17(19)18(28-20-12)21(29(22,23)15-8-4-13(26-2)5-9-15)30(24,25)16-10-6-14(27-3)7-11-16/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGMKSXITXGGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)N(S(=O)(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.